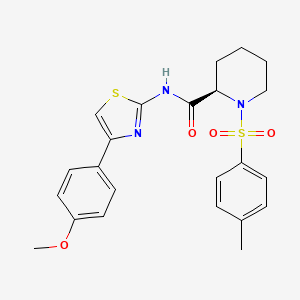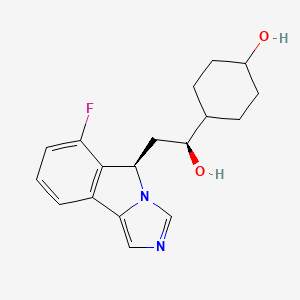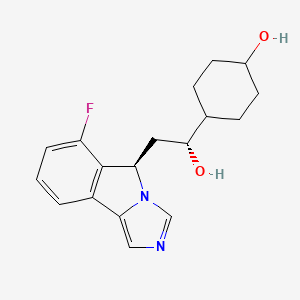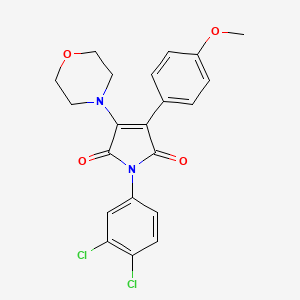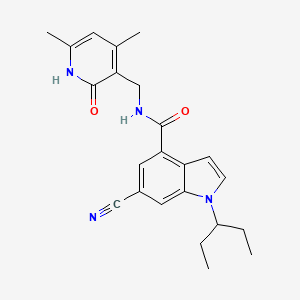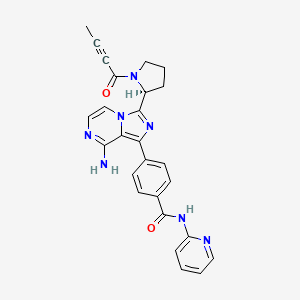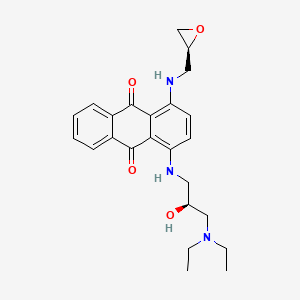
BDA-366
Overview
Description
BDA-366 is a small molecule that has garnered attention due to its potential as a Bcl-2 BH4 domain antagonist. Unlike traditional BH3 mimetics, which target Bcl-2’s hydrophobic cleft, this compound takes a unique approach. It induces apoptosis independently of Bcl-2 in various cancer cell models, making it an exciting candidate for further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The exact synthetic routes for BDA-366 are not widely documented. researchers have identified it as a potent Bcl-2 antagonist with high affinity for the BH4 domain. Further studies are needed to elucidate its precise chemical synthesis.
Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. Its potential therapeutic applications may drive interest in large-scale synthesis in the future.
Chemical Reactions Analysis
Types of Reactions: BDA-366’s primary mode of action is not through direct Bcl-2 binding, as initially proposed. Instead, it selectively inhibits the PI3K/AKT pathway, leading to Bcl-2 dephosphorylation and reduced Mcl-1 protein levels. This mechanism differs from the conventional BH4-domain antagonism .
Common Reagents and Conditions: Specific reagents and conditions for this compound synthesis remain undisclosed. Researchers continue to explore its chemical behavior and interactions.
Major Products: this compound does not directly activate Bax or switch Bcl-2 into a Bax-activating protein. Instead, it impacts Mcl-1 downregulation and Bcl-2 dephosphorylation, ultimately promoting cell death .
Scientific Research Applications
Chemistry: Investigating its unique mechanism and interactions.
Biology: Studying its effects on cell survival pathways.
Medicine: Exploring its role in cancer therapy.
Industry: Considering its use in drug development.
Mechanism of Action
BDA-366’s mechanism involves inhibiting the PI3K/AKT pathway, leading to Bcl-2 dephosphorylation and reduced Mcl-1 levels. These changes contribute to cell death independently of Bcl-2 levels .
Comparison with Similar Compounds
While BDA-366 was initially thought to be a BH4-domain antagonist, its unique mechanism challenges this view. Further research is needed to compare it with other compounds targeting Bcl-2 and explore its distinct properties .
Properties
IUPAC Name |
1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2S)-oxiran-2-yl]methylamino]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOOEVFJWLBLKF-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@H](CNC1=C2C(=C(C=C1)NC[C@H]3CO3)C(=O)C4=CC=CC=C4C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


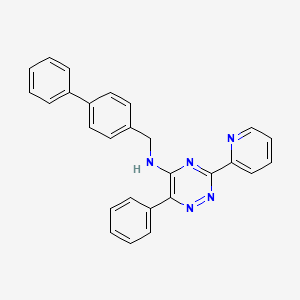

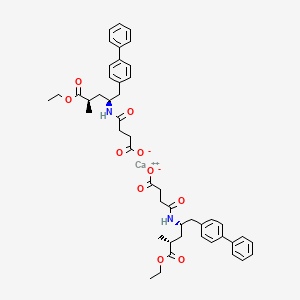

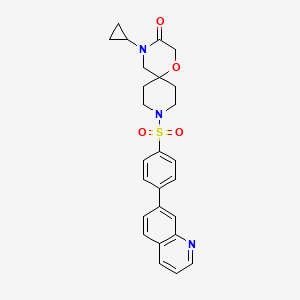
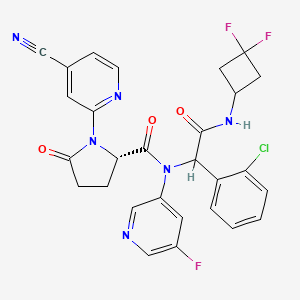

![N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B560123.png)
